molecular formula C17H20N2O3 B13762447 3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide CAS No. 58973-45-8

3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide

Cat. No.: B13762447
CAS No.: 58973-45-8
M. Wt: 300.35 g/mol
InChI Key: FBTIZDXTJIXSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-3-phenylpropanehydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a propane chain, which is further substituted with 3,4-dimethoxyphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide typically involves the reaction of 3-(3,4-dimethoxyphenyl)-3-phenylpropanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Starting Materials: 3-(3,4-dimethoxyphenyl)-3-phenylpropanoic acid and hydrazine hydrate.

    Reaction Conditions: Reflux in ethanol or methanol.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3-phenylpropanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-3-phenylpropanehydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in inflammation, apoptosis, and cell proliferation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3-(3,4-Dimethoxyphenyl)propanoic acid: A precursor in the synthesis of the hydrazide compound.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A related compound with a triazole ring.

Uniqueness

3-(3,4-Dimethoxyphenyl)-3-phenylpropanehydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its hydrazide group allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

CAS No.

58973-45-8

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-phenylpropanehydrazide

InChI

InChI=1S/C17H20N2O3/c1-21-15-9-8-13(10-16(15)22-2)14(11-17(20)19-18)12-6-4-3-5-7-12/h3-10,14H,11,18H2,1-2H3,(H,19,20)

InChI Key

FBTIZDXTJIXSMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)NN)C2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.